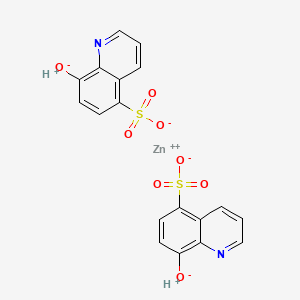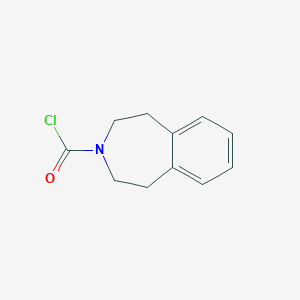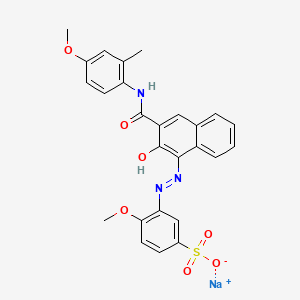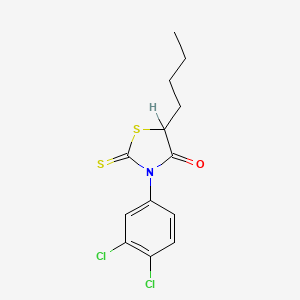
5-Butyl-3-(3,4-dichlorophenyl)rhodanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-3-(3,4-dichlorophenyl)rhodanine: is a synthetic organic compound belonging to the rhodanine family. Rhodanine derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound’s structure consists of a rhodanine core with a butyl group at the 5-position and a 3,4-dichlorophenyl group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-3-(3,4-dichlorophenyl)rhodanine typically involves the condensation of 3,4-dichlorobenzaldehyde with rhodanine in the presence of a base. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom in the rhodanine ring.
Reduction: Reduction reactions can target the carbonyl group in the rhodanine ring.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the rhodanine ring.
Reduction: Reduced forms of the rhodanine ring.
Substitution: Substituted aromatic derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 5-Butyl-3-(3,4-dichlorophenyl)rhodanine is used as a building block in organic synthesis
Biology: The compound has shown promise in biological studies due to its potential antimicrobial and antiviral properties. It is being investigated for its ability to inhibit the growth of certain bacteria and viruses.
Medicine: In medicinal chemistry, this compound is explored for its potential as an anticancer agent. Studies have shown that rhodanine derivatives can inhibit the proliferation of cancer cells by targeting specific molecular pathways.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. It is also being studied for its potential use in agricultural chemicals.
Mécanisme D'action
The mechanism of action of 5-Butyl-3-(3,4-dichlorophenyl)rhodanine involves its interaction with specific molecular targets in cells. The compound can inhibit enzymes involved in critical biological processes, leading to the disruption of cellular functions. For example, it may inhibit the activity of certain kinases or proteases, which are essential for cell proliferation and survival.
Comparaison Avec Des Composés Similaires
- 3-Butyl-5-(3,4-dimethoxybenzylidene)rhodanine
- 3-N-Butyl-5-(4-methoxybenzylidene)rhodanine
- 5-(3,4-dimethoxybenzylidene)rhodanine
Comparison: 5-Butyl-3-(3,4-dichlorophenyl)rhodanine is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct chemical and biological properties. Compared to other rhodanine derivatives, this compound may exhibit enhanced antimicrobial and anticancer activities due to the electron-withdrawing effects of the chlorine atoms on the aromatic ring.
Propriétés
Numéro CAS |
23517-51-3 |
|---|---|
Formule moléculaire |
C13H13Cl2NOS2 |
Poids moléculaire |
334.3 g/mol |
Nom IUPAC |
5-butyl-3-(3,4-dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H13Cl2NOS2/c1-2-3-4-11-12(17)16(13(18)19-11)8-5-6-9(14)10(15)7-8/h5-7,11H,2-4H2,1H3 |
Clé InChI |
MWVSWFYBSIHDNR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1C(=O)N(C(=S)S1)C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzeneacetonitrile, 4-[bis(2-hydroxyethyl)amino]-alpha,alpha-bis[4-[bis(2-hydroxyethyl)amino]phenyl]-](/img/structure/B14706273.png)

![Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate](/img/structure/B14706278.png)
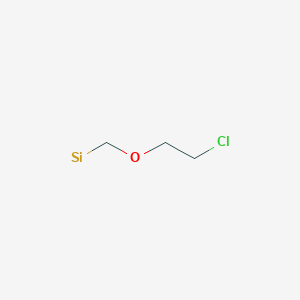
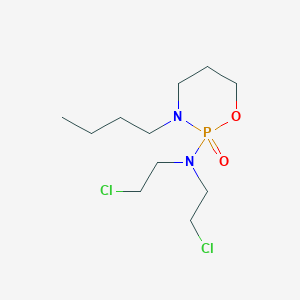
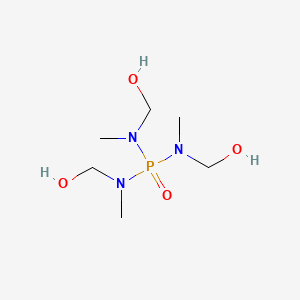
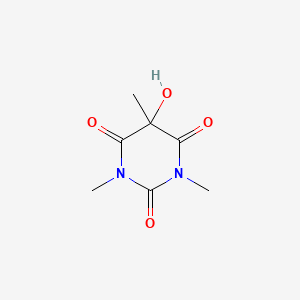

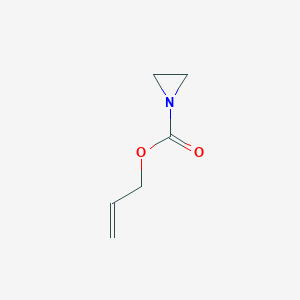
![4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14706334.png)
![1-[(2e)-1-(Naphthalen-1-yl)-3-phenyltriaz-2-en-1-yl]ethanone](/img/structure/B14706339.png)
